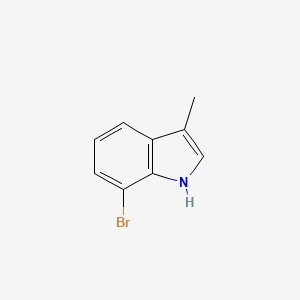

7-Bromo-3-methyl-1H-indole

Description

Significance of Indole (B1671886) Scaffolds in Contemporary Chemical and Biological Sciences

The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a foundational element for a multitude of biologically active molecules. wisdomlib.orgmdpi.com Its presence in the essential amino acid tryptophan makes it a fundamental building block in numerous biochemical pathways. bohrium.com Derivatives of indole exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. mdpi.comnih.gov This remarkable versatility has led to the development of many indole-containing drugs for treating a range of conditions from migraines to cancer. bohrium.com The indole nucleus is a key component of many natural products, such as alkaloids, and synthetic compounds that are crucial in the development of new therapeutic agents. wisdomlib.orgbohrium.com

The ability of the indole ring to participate in various chemical interactions, including hydrogen bonding and π-stacking, allows for its effective binding to a diverse range of biological targets. mdpi.com This has made it a central focus for medicinal chemists in the design and synthesis of novel drugs. nih.gov The continuous exploration of new synthetic methodologies provides access to a wide array of indole derivatives, facilitating the discovery of new and effective pharmaceuticals. mdpi.com

Overview of Halogenated Indoles in Current Academic Research

The introduction of halogen atoms into the indole scaffold can significantly modify the molecule's physicochemical properties and biological activity. nih.gov Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. smolecule.com Consequently, halogenated indoles are of great interest in academic and industrial research for the development of new bioactive compounds. mdpi.comwur.nl

Research has shown that halogenated indoles can act as potent agents against bacterial persister cells and biofilms, which are notoriously resistant to conventional antibiotics. nih.gov For instance, certain iodo- and bromo-substituted indoles have demonstrated significant activity in eradicating these persistent bacterial forms. nih.gov Furthermore, halogenated indoles have been investigated for their ability to modulate the activity of the aryl hydrocarbon receptor (AhR), a transcription factor involved in various physiological and pathological processes, including inflammation. nih.govotago.ac.nz The type and position of the halogen on the indole ring are crucial in determining the compound's biological effects. nih.gov

Specific Focus on 7-Bromo-3-methyl-1H-indole within the Indole Chemical Space

This compound is a specific substituted indole that serves as a valuable building block in organic synthesis. myskinrecipes.com Its structure features a bromine atom at the 7-position and a methyl group at the 3-position of the indole ring. This particular substitution pattern provides a unique chemical entity with potential for further functionalization and derivatization.

The presence of the bromine atom at the 7-position opens up possibilities for various cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures. The methyl group at the 3-position can also influence the molecule's reactivity and steric properties. While specific biological activities of this compound itself are not extensively documented in the provided search results, its role as a synthetic intermediate suggests its importance in the generation of novel compounds with potential therapeutic applications. mdpi.comontosight.ai

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 853355-96-1 chemsrc.comchemshuttle.comsigmaaldrich.com |

| Molecular Formula | C9H8BrN chemshuttle.com |

| Molecular Weight | 210.07 g/mol chemshuttle.com |

| Purity | 95% chemshuttle.com |

| Storage | 2-8 °C chemshuttle.com |

| SMILES | CC1=CNC2=C1C=CC=C2Br |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-3-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHOFIYUZHKOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853355-96-1 | |

| Record name | 7-BROMO-3-METHYL-1H-INDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 7 Bromo 3 Methyl 1h Indole and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions

The indole (B1671886) ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The inherent reactivity of the pyrrole (B145914) moiety generally directs substitution to the C-3 position. However, in 3-substituted indoles like 7-Bromo-3-methyl-1H-indole, the focus of reactivity shifts to other positions, primarily the C-2 carbon. chim.it The N-H proton is slightly acidic and can be removed by a base, allowing for nucleophilic attack at the nitrogen atom. mdpi.com

C-H Functionalization (e.g., at C-2, C-3, and C-7 Positions)

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying complex molecules. For this compound, the primary sites for such reactions are the C-2 and C-7 positions.

C-2 Functionalization : With the C-3 position blocked by a methyl group, the C-2 position becomes the most favorable site for electrophilic attack and metal-catalyzed C-H activation on the pyrrole ring. chim.it Various transition-metal catalysts, particularly palladium, rhodium, and iridium, have been employed for the C-2 functionalization of 3-substituted indoles. beilstein-journals.org For instance, Rh(III)-catalyzed reactions can achieve highly regioselective C-2 alkylation of indoles using diazo compounds as the alkylating agent. beilstein-journals.org Similarly, palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions can introduce alkynyl groups at the C-2 position of 3-methylindole (B30407) derivatives. chim.it The use of a directing group at the indole nitrogen, such as a pyridyl-containing moiety, can steer palladium-catalyzed alkenylation specifically to the C-2 position. nih.gov

C-7 Functionalization : The functionalization of C-H bonds on the benzene (B151609) portion of the indole ring is more challenging due to their lower reactivity. However, directed C-H activation strategies have enabled selective modifications at these sites. A notable example is the palladium-catalyzed C-H arylation at the C-7 position of indoles. This transformation can be achieved with high selectivity by employing a phosphinoyl directing group on the indole nitrogen in the presence of a pyridine-type ligand. nih.gov This method provides a pathway to functionalize the C-7 position without relying on a pre-installed halogen.

Table 1: Examples of C-H Functionalization Reactions on Indole Scaffolds This table presents data on reactions applicable to the functionalization of the this compound core based on studies of related indole derivatives.

| Position | Reaction Type | Catalyst/Reagents | Substrate Example | Product | Yield | Ref |

|---|---|---|---|---|---|---|

| C-2 | Alkenylation | Pd(OAc)₂, N-(2-pyridyl)sulfonyl group | N-protected Indole | C-2 Alkenylated Indole | Good | chim.it |

| C-2 | Alkylation | [RhCp*Cl₂]₂, AgSbF₆, Diazo compound | 3-Methylindole | C-2 Alkylated Indole | Good to Excellent | beilstein-journals.org |

| C-7 | Arylation | Pd(OAc)₂, P(O)Ph₂ directing group, Pyridine ligand | N-protected Indole | C-7 Arylated Indole | Good | nih.gov |

N-H Functionalization and Derivatization

The nitrogen atom of the indole ring in this compound is a versatile site for derivatization. The N-H proton can be readily removed by a base to generate an indolyl anion, which is a potent nucleophile. This allows for a variety of N-alkylation and N-arylation reactions.

A common derivatization is N-propargylation, which has been demonstrated on the closely related 7-bromo-1H-indole. wikipedia.org This reaction introduces a propargyl group onto the nitrogen atom, which can then participate in further transformations such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. wikipedia.org

Furthermore, the N-H position is frequently protected to prevent unwanted side reactions during functionalization at other sites or to modify the electronic properties of the indole ring. Common protecting groups include sulfonyl (e.g., benzenesulfonyl) and silyl (B83357) (e.g., tert-butyldimethylsilyl) groups. rsc.org These groups can be installed under basic conditions and later removed, providing a strategic route to complex indole derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-7 position of this compound is an ideal handle for a multitude of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds between sp²-hybridized carbon atoms. The reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. organic-chemistry.org The C-7 bromo substituent of this compound readily participates in this reaction, allowing for the introduction of a wide array of aryl and heteroaryl groups at this position.

Studies on related bromo-substituted heterocycles, such as 7-bromo-1H-indazoles and 5-bromoindoline (B135996) derivatives, have demonstrated the efficiency of this transformation. ucsb.edulibretexts.orgchemrxiv.org Microwave-assisted protocols have been shown to significantly shorten reaction times while providing good to excellent yields of the arylated products. chemrxiv.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for optimizing the reaction conditions.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table illustrates typical conditions that can be adapted for the C-7 arylation of this compound.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Ref |

|---|---|---|---|---|---|---|---|

| 5-Bromo-spiro[indole-2,2'-piperidine] | Arylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | Microwave, 100°C, 25-40 min | 72-96% | chemrxiv.org |

| 7-Bromo-4-sulfonamido-1H-indazole | Arylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Dioxane/H₂O | 100°C, 2 h | 50-89% | ucsb.edu |

| 7-Bromo-4-amido-1H-indazole | (Het)Arylboronic acid | Pd₂(dba)₃, SPhos | K₃PO₄ | Dioxane/H₂O | Microwave, 120°C, 2 h | 55-83% | ucsb.edu |

Other Cross-Coupling Methods (e.g., Heck, Sonogashira)

Besides the Suzuki-Miyaura reaction, the C-7 bromo substituent enables other important palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira couplings.

Heck Reaction : The Heck reaction forms a new C-C bond by coupling the aryl halide with an alkene. nih.gov This method can be used to introduce vinyl groups at the C-7 position of the indole core. The reaction has been successfully applied to various bromo-indoles, including the functionalization of 7-bromo-tryptophan derivatives under aqueous conditions, highlighting its potential for modifying complex biomolecules. Intramolecular Heck reactions, where the alkene is tethered to the indole nucleus, are also a powerful strategy for constructing fused-ring systems. beilstein-journals.org

Sonogashira Coupling : The Sonogashira reaction couples the aryl halide with a terminal alkyne, providing a direct route to arylalkynes. libretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free conditions have also been developed. libretexts.org The C-7 bromo position of this compound is expected to undergo Sonogashira coupling, as aryl bromides are common substrates for this transformation. libretexts.org This reaction would install an alkynyl substituent at the C-7 position, a versatile functional group that can undergo further synthetic manipulations.

Cycloaddition and Rearrangement Reactions

The indole nucleus, with its electron-rich π-system, can participate in various cycloaddition and rearrangement reactions to construct more complex polycyclic structures.

Cycloaddition Reactions : The double bond of the pyrrole ring in indole derivatives can act as a dienophile or participate in other cycloaddition pathways. For example, 3-methylindole can undergo [3+2]-cycloaddition reactions with donor-acceptor cyclopropanes, catalyzed by Lewis acids, to form chiral dihydro-3H-carbazole derivatives. Vinylindoles, which can be prepared from this compound through cross-coupling, are valuable precursors for dearomative (4+3) cycloaddition reactions with oxyallyl cations to generate complex cyclohepta[b]indole scaffolds.

Rearrangement Reactions : Indole derivatives can undergo various rearrangement reactions, often triggered by C-H activation or subsequent to other transformations. A domino reaction involving C-4 arylation of a 3-acetylindole (B1664109) followed by a 3,2-carbonyl migration has been observed, demonstrating the potential for skeletal rearrangements. Additionally, radical cyclizations involving tethered olefins can lead to rearranged products. For example, the cyclization of an N-allyl-7-bromo-substituted hexahydroindolinone can proceed via an initial 5-exo-trig cyclization followed by rearrangement of the intermediate radical to form a six-membered ring.

Intramolecular Cyclizations (e.g., Radical Cyclization)

Intramolecular cyclization reactions of this compound derivatives provide a powerful strategy for the construction of complex polycyclic frameworks. Radical cyclizations, in particular, have been explored to form new rings fused to the indole core.

A study on the radical cyclization of an N-allyl-7-bromo-3a-methylhexahydroindolinone system, a saturated analog of a this compound derivative, demonstrated the feasibility of forming new ring structures. In this case, the reaction preferentially yielded the 6-endo-trig cyclization product. This outcome is significant as it proceeds via the formation of a six-membered ring, which can be a key step in the synthesis of aspidosperma family of alkaloids mdpi.comjetir.org. The formation of the six-membered ring was found to occur through two potential pathways: a direct 6-endo-trig ring closure or a rearrangement of an intermediate methylene-cyclopentyl radical that would be formed from a 5-exo-trig cyclization mdpi.comjetir.org.

The efficiency of such cyclizations can be influenced by reaction conditions. For instance, high dilution conditions were found to favor the desired cyclization product in the hexahydroindolinone model system mdpi.comjetir.org. Furthermore, related 7-bromo-substituted hexahydroindolinones with tethered olefinic groups have been shown to undergo efficient cyclization under both radical and palladium-mediated conditions mdpi.comjetir.org. These findings suggest that N-alkenyl derivatives of this compound are promising substrates for intramolecular radical cyclizations to generate novel heterocyclic systems. The general principle of intramolecular radical cyclization of N-allyl substituted o-bromoanilides to form dihydroindole systems further supports the potential of this approach for derivatives of this compound mdpi.comcapes.gov.br.

| Substrate Type | Cyclization Mode | Product Type | Key Findings |

| N-alkenyl-7-bromo-hexahydroindolinones | Radical Cyclization | Fused polycyclic systems | Preferential 6-endo-trig cyclization was observed. |

| N-allyl-o-bromoacetanilides | Radical Cyclization | Dihydroindole systems | Provides an effective route to various dihydroindoles. |

Indole Dearomatization Strategies

Dearomatization of the indole core is a powerful strategy to access three-dimensional molecular architectures, such as indolines and spiroindolenines, which are prevalent in natural products and pharmaceuticals. While specific dearomatization studies on this compound are not extensively documented, the reactivity of related indole derivatives provides insights into potential transformation pathways.

One common approach to indole dearomatization involves the reaction with electrophilic reagents in the presence of a suitable promoter. For instance, unfunctionalized indoles can be directly converted into 3,3'-spirocyclic indolenines and indolines by reacting with electrophilic dihalides in the presence of a base like potassium tert-butoxide and a radical initiator like triethylborane (B153662) acs.org. This method allows for the simultaneous formation of two C-C bonds and the generation of a quaternary spirocyclic center acs.org. Given the nucleophilic character of the indole C3 position, this compound would be expected to undergo similar transformations.

Another strategy involves the dearomatizing spiroannulation of indoles with dihalides, which provides direct access to spirocycles acs.org. This type of reaction highlights the potential for converting planar indole structures into more complex, three-dimensional molecules.

Redox Chemistry of Brominated Indoles

The redox chemistry of brominated indoles is of significant interest, particularly in the context of electrochemical transformations. The indole nucleus is known to be electroactive and can be readily oxidized at carbon-based electrodes jetir.org. The presence of a bromine substituent can influence the redox potentials and the outcome of the electrochemical reactions.

Cyclic voltammetry is a key technique used to study the redox properties of such compounds. Studies on various indole analogues have shown that they exhibit well-defined reduction peaks jetir.org. Electron-withdrawing groups, such as halogens, are known to accelerate the reduction process, while electron-donating groups have the opposite effect jetir.org. Therefore, the bromine atom in this compound is expected to influence its electrochemical behavior, making it more susceptible to reduction compared to the non-brominated analogue.

Electrochemical oxidation of 3-substituted indoles in the presence of a bromide source, such as potassium bromide, has been shown to be an effective method for the synthesis of 2-oxindoles researchgate.netrsc.org. This transformation is believed to proceed through the electrochemical generation of bromine (Br2), which then reacts with the indole researchgate.netrsc.org. This suggests a potential oxidative pathway for this compound under electrochemical conditions.

Furthermore, an electrochemical method for the C-H bromination of indoles has been developed, which involves the umpolung (polarity inversion) of bromide ions mdpi.com. This process avoids the use of transition metal catalysts and chemical oxidants mdpi.com. The cyclic voltammetry of indole in the presence of bromide ions shows a shift in the oxidation potentials, indicating an interaction between the indole N-H and the bromide anion mdpi.com.

Reactivity with Lewis Acids and Bases

The reactivity of this compound with Lewis acids and bases is a cornerstone of its functionalization. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, a process often catalyzed by Lewis acids.

Reactivity with Lewis Acids:

Lewis acids play a crucial role in activating both the indole nucleus and electrophilic reagents, facilitating a variety of transformations, primarily at the C3 position.

Acylation: The Friedel-Crafts acylation is a common method for introducing acyl groups onto the indole ring. Boron trifluoride etherate (BF3·OEt2) has been shown to be an effective promoter for the regioselective 3-acylation of indoles with anhydrides mdpi.comresearchgate.net. This method has been successfully applied to 7-bromo-1H-indole, yielding the corresponding 3-acyl derivative in good yield mdpi.com. The reaction proceeds under mild conditions and is scalable mdpi.comresearchgate.net. Aluminum chloride (AlCl3) is another Lewis acid used to catalyze the Friedel-Crafts alkylation of indoles mdpi.com.

Cyanation: The introduction of a nitrile group at the C3 position of a 7-bromoindole (B1273607) derivative has been achieved using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as the cyanating agent in the presence of BF3·OEt2 mdpi.com. The Lewis acid activates the cyanating reagent, enabling the electrophilic transfer of the nitrile group to the indole mdpi.com.

Alkylation and Other Reactions: Lewis acids like BF3·OEt2 can also catalyze the C3-alkylation of indoles researchgate.net. In general, Lewis acids activate the indole ring towards electrophilic attack, leading to a wide range of C3-functionalized products organic-chemistry.orgscispace.comnih.gov.

The general mechanism for Lewis acid-catalyzed electrophilic substitution on indoles involves the coordination of the Lewis acid to the electrophile, increasing its electrophilicity. The electron-rich indole then attacks the activated electrophile, typically at the C3 position, to form a resonance-stabilized cationic intermediate, which then loses a proton to restore aromaticity.

| Lewis Acid | Reagent | Reaction Type | Product |

| BF3·OEt2 | Anhydrides | 3-Acylation | 3-Acyl-7-bromo-1H-indoles |

| BF3·OEt2 | NCTS | 3-Cyanation | 3-Cyano-7-bromoindole derivatives |

| AlCl3 | Celastrol (para-quinone methide) | Friedel-Crafts Alkylation | C3-alkylated indoles |

Reactivity with Lewis Bases:

The term "Lewis base" in the context of indole reactivity often refers to nucleophiles that can react with the indole nucleus or its derivatives. While the indole ring itself is generally not susceptible to direct nucleophilic attack, its derivatives can be functionalized using nucleophiles. For instance, after conversion to an electrophilic species, such as an indol-3-ylmethylium ion, the resulting intermediate can react with a variety of Lewis bases (nucleophiles) mdpi.com.

Furthermore, the bromine atom at the C7 position of this compound can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by strong electron-withdrawing groups elsewhere on the ring. More commonly, the bromine atom is utilized in transition-metal-catalyzed cross-coupling reactions where a nucleophilic species (from an organometallic reagent, for example) displaces the bromide.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 3 Methyl 1h Indole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of 7-Bromo-3-methyl-1H-indole, offering precise information about the atomic arrangement within the molecule.

Proton (¹H) NMR for Structural Connectivity and Chemical Shifts

Proton NMR (¹H NMR) is instrumental in identifying the chemical environment of hydrogen atoms and their connectivity within the indole (B1671886) scaffold. For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for each proton. rsc.org

The spectrum displays a singlet for the N-H proton of the indole ring, typically in the downfield region around δ 8.06 ppm. rsc.org The aromatic protons on the benzene (B151609) ring appear as distinct multiplets. Specifically, the proton at position 4 shows as a doublet at approximately δ 7.55 ppm, and the proton at position 6 appears as a doublet around δ 7.37 ppm. rsc.org The proton at position 5 is part of a multiplet observed between δ 7.08 and 6.97 ppm, which also includes the signal for the proton at position 2. rsc.org The methyl group at position 3 gives rise to a characteristic singlet (or a narrow doublet due to long-range coupling) in the upfield region, around δ 2.35 ppm. rsc.org

Interactive Table: ¹H NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 500 MHz. rsc.org

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Position 1) | 8.06 | Singlet (s) | - |

| H-4 | 7.55 | Doublet (d) | 7.9 |

| H-6 | 7.37 | Doublet (d) | 7.6 |

| H-2, H-5 | 6.97 - 7.08 | Multiplet (m) | - |

Carbon (¹³C) NMR for Carbon Framework Analysis

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound produces a distinct signal, allowing for a complete assignment of the carbon framework.

The ¹³C NMR spectrum shows several signals in the aromatic region (δ 100-140 ppm) corresponding to the eight carbons of the indole ring system. The carbon atom C7, bonded to the bromine, is found at approximately δ 104.75 ppm. rsc.org The other aromatic carbons resonate at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, and 113.13 ppm. rsc.org The methyl carbon at position 3 is observed in the upfield region of the spectrum, with a chemical shift of about δ 9.97 ppm. rsc.org

Interactive Table: ¹³C NMR Chemical Shifts for this compound Data recorded in CDCl₃ at 125 MHz. rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Carbons | 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13 |

| C-Br (C7) | 104.75 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁹F, ³¹P, ¹⁴N, ¹⁵N NMR for Heteroatom Derivatization)

While one-dimensional NMR provides fundamental data, advanced techniques offer deeper structural insights. Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to unambiguously assign proton and carbon signals and establish through-bond connectivities.

Furthermore, NMR spectroscopy is not limited to ¹H and ¹³C. When indole analogues are derivatized with other NMR-active nuclei, techniques like ¹⁹F, ³¹P, and ¹⁵N NMR become powerful analytical tools. For instance, the analysis of a complex adduct formed from a 5-bromo-1H-indole analogue and a phosphorus-containing Lewis base utilized both ³¹P and ¹⁹F NMR. mdpi.com The ³¹P NMR spectrum of this derivative showed a signal at δ -43.05 ppm, confirming the chemical environment of the phosphorus atom. mdpi.com Concurrently, the ¹⁹F NMR spectrum displayed signals corresponding to the tetrafluoroborate (B81430) anion at δ -148.18 and -148.23 ppm. mdpi.com These specialized NMR techniques are invaluable for characterizing complex derivatives and studying the electronic effects of heteroatom substitution on the indole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This precision allows for the determination of the elemental composition and molecular formula of the compound. For this compound (C₉H₈BrN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is crucial for confirming the identity of newly synthesized analogues, as demonstrated in studies of various indole derivatives where calculated and found mass values match to within a few parts per million (ppm). rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the context of indole chemistry, ESI-MS is often used to analyze derivatives and complex adducts. For example, the ESI-MS analysis of a 5-bromo-indole derivative successfully identified the cationic species by detecting its corresponding mass peak. mdpi.com The analysis confirmed the structure by finding the mass for the molecule after the loss of its counter-ion ([M - BF₄]⁺), with the calculated value being 472.35 and the found value being 473.5, corresponding to the protonated species. mdpi.com This method is essential for verifying the molecular integrity of compounds in solution and for studying non-covalent interactions.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is a soft ionization technique well-suited for the analysis of small, relatively non-polar to medium-polarity molecules that are not easily ionized by electrospray ionization (ESI). nih.govresearchgate.net In APCI, the analyte is vaporized and then ionized in the gas phase at atmospheric pressure through ion-molecule reactions initiated by a corona discharge. nih.govchromatographyonline.com This process typically results in the formation of protonated molecules [M+H]⁺ in the positive-ion mode or deprotonated molecules [M-H]⁻ in the negative-ion mode, providing clear molecular weight information with minimal fragmentation. nih.govresearchgate.net

For brominated indole derivatives, APCI-MS serves as a robust analytical tool. In the analysis of a related compound, 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, APCI-MS in the positive ion mode revealed a prominent peak corresponding to the protonated molecule ([M+H]⁺) at an m/z of 311, which confirmed the molecular weight of the compound. mdpi.com

Given the structure of this compound, it is expected to ionize efficiently under APCI conditions. The presence of the nitrogen atom in the indole ring provides a basic site for protonation. Therefore, in positive-ion mode APCI-MS, the primary ion observed would be the [M+H]⁺ ion. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks separated by 2 Da, providing a distinct signature for the presence of a single bromine atom in the molecule.

Table 1: Expected APCI-MS Data for this compound

| Ion Species | Expected m/z (⁷⁹Br) | Expected m/z (⁸¹Br) | Ionization Mode |

| [M+H]⁺ | 210 | 212 | Positive |

| [M-H]⁻ | 208 | 210 | Negative |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile and semi-volatile compounds. In GC-MS, compounds are separated based on their boiling points and polarity in a gas chromatograph before being introduced into the mass spectrometer for ionization and detection. Electron Ionization (EI) is the most common ionization method used in GC-MS, which subjects the molecules to a high-energy electron beam, leading to extensive and reproducible fragmentation.

The analysis of halogenated indole derivatives by GC-MS provides valuable structural information through characteristic fragmentation patterns. nih.gov For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) with the characteristic isotopic signature of bromine. The fragmentation of substituted indoles often involves cleavage of the bonds at the 3-position. nih.govmiamioh.edu

While a specific fragmentation pattern for this compound is not detailed in the provided search results, general principles and data from related structures can be applied. The molecular ion would be the parent peak, and fragmentation would likely involve the loss of the methyl group or cleavage of the indole ring structure. Studies on other substituted indoles show that major fragments result from the cleavage of groups attached to the central indole nucleus. nih.gov For instance, the GC-MS analysis of indole-related metabolites shows characteristic peaks corresponding to the core indole structure and its fragments. researchgate.net

Table 2: Predicted Major Fragments in the EI-MS of this compound

| Fragment | Proposed Structure/Loss | Expected m/z (⁷⁹Br/⁸¹Br) |

| [M]⁺ | Molecular Ion | 209/211 |

| [M-CH₃]⁺ | Loss of a methyl radical | 194/196 |

| [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole (B145914) ring | 182/184 |

| [C₇H₅Br]⁺ | Bromotropylium or related ion | 170/172 |

| [C₈H₆N]⁺ | Loss of bromine radical | 130 |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its key structural features: the N-H bond of the indole ring, the aromatic C-H and C=C bonds, the aliphatic C-H bonds of the methyl group, and the C-Br bond. The IR spectrum of a parent indole molecule typically shows a distinct N-H stretching vibration band around 3406 cm⁻¹. researchgate.net The presence of aromatic C=C bonds is confirmed by strong stretching bands between 1500 cm⁻¹ and 1600 cm⁻¹. researchgate.netlibretexts.org

For this compound, the following absorptions are expected:

N-H Stretch: A sharp to moderately broad peak is anticipated in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration in the indole ring. researchgate.netudel.edu

Aromatic C-H Stretch: Absorption bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds on the aromatic rings. libretexts.orglumenlearning.com

Aliphatic C-H Stretch: Absorptions for the methyl group's C-H stretching will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). lumenlearning.com

C=C Aromatic Ring Stretch: Strong absorptions in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the benzene and pyrrole rings. researchgate.netlibretexts.org

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. One source indicates a -Br stretching vibration at 576 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H (Indole) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretch | 2850 - 2950 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 600 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The technique involves inelastic scattering of monochromatic light, and the resulting shift in energy provides a vibrational fingerprint of the molecule.

The Raman spectrum of this compound would be characterized by vibrations of the indole core. Studies on indole and 3-methylindole (B30407) (skatole) have provided detailed assignments of their Raman bands. nih.govresearchgate.net For instance, the Raman spectrum of solid indole shows prominent peaks at 760, 878, 1010, 1335, 1415, and 1443 cm⁻¹. researchgate.net The peaks at 760 cm⁻¹ and 1010 cm⁻¹ are assigned to the in-phase and out-of-phase breathing modes of the indole ring, respectively, while the band at 878 cm⁻¹ corresponds to N-H bending. researchgate.net

In a specific study involving resonance Raman spectroscopy, it was noted that 7-bromoindole (B1273607), unlike 5-bromoindole (B119039), did not cause significant changes to the spectrum of the dehaloperoxidase-hemoglobin enzyme. researchgate.net This suggests that the 7-bromo substitution leads to a different binding orientation within the enzyme's active site, highlighting how Raman spectroscopy can be used to probe molecular interactions. researchgate.net Based on data from related bromoindoles and 3-methylindole, the Raman spectrum of this compound is expected to show strong signals corresponding to the indole ring vibrations, with potential shifts influenced by the bromine and methyl substituents.

Table 4: Expected Prominent Raman Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference Compound |

| Indole Ring Breathing (in-phase) | ~760 | Indole researchgate.net |

| N-H Bending | ~878 | Indole researchgate.net |

| Indole Ring Breathing (out-of-phase) | ~1010 | Indole researchgate.net |

| Ring Vibrations | ~1330-1550 | 3-Methylindole nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

While the specific crystal structure of this compound has not been found in the search results, analysis of closely related bromo-substituted indole derivatives provides significant insight into its expected solid-state structure. For example, the crystal structures of several 2- and 3-substituted bromoindoles have been determined. nih.govmdpi.com

In the crystal structures of three bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives, the indole ring system was found to be essentially planar. nih.gov The molecular packing in these structures is stabilized by various intermolecular interactions, including π–π stacking interactions between indole rings and weak C—H⋯O, C—H⋯Br, and C—H⋯π hydrogen bonds. nih.gov The interaction energies calculated from Hirshfeld surface analysis revealed that the pairing of antiparallel indole systems is a dominant feature in the crystal packing. nih.gov

Similarly, the X-ray structure of 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate confirmed the connectivity and provided detailed metrical parameters, such as the C2-C3 double bond length of the indole ring being 1.382 Å. mdpi.com

Based on these analogues, a single crystal of this compound would be expected to exhibit a planar indole core. The bromine and methyl substituents would lie within this plane. In the solid state, it is highly probable that the molecules would pack in a manner that maximizes intermolecular forces, likely involving hydrogen bonding through the N-H group and potential halogen bonding or π–π stacking interactions involving the indole ring and the bromine atom.

Table 5: Representative Crystallographic Data from an Analogous Bromo-Substituted Quinoline

| Parameter | Value |

| Compound | 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4134(5) |

| b (Å) | 9.5365(6) |

| c (Å) | 9.6154(7) |

| α (°) | 60.728(2) |

| β (°) | 83.130(2) |

| γ (°) | 66.331(2) |

| Volume (ų) | 613.52(7) |

| Z | 2 |

Note: This data is for a related bromo-substituted heterocyclic compound and is provided for illustrative purposes to show typical parameters obtained from a single crystal X-ray diffraction study.

Crystalline Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

For analogous structures, the crystal packing is predominantly stabilized by a combination of weak intermolecular forces, including π–π stacking, C—H⋯π, C—H⋯O, and C—H⋯Br hydrogen bonds. nih.goviucr.org In these systems, the indole moieties often arrange in antiparallel, slipped π–π stacking configurations. nih.goviucr.org Hirshfeld surface analysis of these analogues reveals that contacts involving hydrogen atoms (H⋯H, H⋯O, H⋯Br, and H⋯C) typically account for the largest percentage of the total surface area, highlighting the significance of hydrogen bonding. nih.gov

Specifically, in related bromo-indole structures, the following interactions are prominent:

π–π Interactions : These occur between the indole ring systems of adjacent molecules, contributing significantly to the stability of the crystal lattice. The interaction energies associated with the pairing of antiparallel indole systems can be substantial, reaching up to -60.8 kJ mol⁻¹. iucr.org

C—H⋯π Hydrogen Bonds : The methyl group can act as a donor in directional interactions with the π-system of neighboring indole rings. nih.gov

The interplay of these weak forces dictates the formation of supramolecular assemblies, often resulting in two-dimensional patterns or column-like stacks in the crystal structure. nih.goviucr.org The specific orientation and packing are influenced by the steric and electronic effects of the substituents on the indole core.

Table 1: Summary of Common Intermolecular Interactions in Bromo-Indole Analogues

| Interaction Type | Description | Typical Contribution to Hirshfeld Surface |

|---|---|---|

| H⋯O/O⋯H | Hydrogen bonding involving oxygen acceptors. | ~24% |

| H⋯H | General van der Waals contacts. | ~18% |

| Br⋯H/H⋯Br | Interactions involving the bromine substituent. | ~7-17% |

| C⋯H/H⋯C | van der Waals and weak C-H⋯π interactions. | ~8-19% |

| π–π Stacking | Stacking of aromatic indole rings. | Energetically significant, quantified by interaction energy calculations. |

Data extrapolated from studies on closely related bromo-substituted indole derivatives. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for the purification of this compound and for assessing its purity, both in synthetic chemistry and in analytical applications.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of brominated indole compounds. Reversed-phase (RP-HPLC) is the most common mode employed for these relatively nonpolar molecules.

Detailed studies on various indole derivatives demonstrate the utility of RP-HPLC for separation and purity verification. nih.gov For instance, the separation of 3-(2-Bromoethyl)-1H-indole has been achieved using a C18 column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The purity of related compounds, such as 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, has been rigorously assessed using both isocratic and gradient HPLC methods, confirming purities greater than 99%. mdpi.com Detection is typically performed using a UV detector, with wavelengths around 280 nm being effective for the indole chromophore. researchgate.net

Table 2: Typical HPLC Conditions for Analysis of Brominated Indoles

| Parameter | Condition |

|---|---|

| Stationary Phase | Reversed-Phase C18 or C8 |

| Mobile Phase | Acetonitrile / Water or Methanol / Water |

| Elution Mode | Isocratic or Gradient |

| Detector | UV-Vis (e.g., at 280 nm) or Diode Array Detector (DAD) |

| Modifier | Phosphoric Acid or Formic Acid |

These conditions are representative and may require optimization for this compound. nih.govsielc.comresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid, simple, and widely used technique for monitoring the progress of reactions involving the synthesis of this compound and for preliminary purity checks.

In the synthesis of various brominated indoles, TLC is routinely used to track the consumption of starting materials and the formation of products. rsc.org The stationary phase is typically silica (B1680970) gel 60 F254 plates. A common mobile phase system for these compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). The ratio is adjusted based on the polarity of the specific compounds being separated; for example, a ratio of hexanes:ethyl acetate of 4:1 is often effective. rsc.org Visualization of the spots is readily achieved under UV light (at 254 nm) due to the UV-active indole ring system.

Table 3: Representative TLC System for Brominated Indoles

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel on aluminum or glass plates |

| Mobile Phase | Hexanes:Ethyl Acetate (e.g., 7:3 or 4:1 v/v) |

| Visualization | UV lamp (254 nm) |

| Application | Reaction monitoring and qualitative purity assessment |

Data derived from methods used for analogous indole compounds. rsc.org

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS or UHPLC-MS) offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. This makes it a powerful tool for the detailed analysis of this compound, especially for identifying impurities and confirming molecular weight.

The methodology is similar to RP-HPLC but utilizes columns packed with smaller sub-2 µm particles, which necessitates higher operating pressures. sielc.com In studies involving brominated indoles, LC-MS analysis has been performed using UHPLC systems coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. nih.gov This combination allows for accurate mass measurements, which are invaluable for confirming the elemental composition of the target compound and its byproducts. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) is a key diagnostic feature in the mass spectrum.

Table 4: General UPLC-MS Parameters for Brominated Indole Analysis

| Parameter | Description |

|---|---|

| Chromatography | UHPLC / UPLC |

| Stationary Phase | Sub-2 µm particle C18 column |

| Mobile Phase | Acetonitrile / Water with Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |

| Key Diagnostic | Isotopic pattern for bromine |

These parameters represent a typical setup for the analysis of related compounds. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-(2-Bromoethyl)-1H-indole |

| 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile |

| Acetonitrile |

| Water |

| Phosphoric acid |

| Formic acid |

| Methanol |

| Hexanes |

Theoretical and Computational Investigations of 7 Bromo 3 Methyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure and predict the reactivity of molecules. These methods solve the Schrödinger equation (or its approximations) for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency, making it suitable for studying indole (B1671886) derivatives. researchgate.netnih.gov For 7-Bromo-3-methyl-1H-indole, DFT calculations can be used to determine its optimized molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its ground state. researchgate.net

These geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT is used to calculate vibrational frequencies, which can be compared with experimental data from FT-IR and Raman spectroscopy to validate the computational model. nih.govresearchgate.net The analysis of electronic properties such as dipole moment and charge distribution reveals insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack, thereby predicting its chemical reactivity.

Table 1: Illustrative Geometrical Parameters Calculated by DFT This table presents typical bond lengths and angles for an indole scaffold, as would be calculated using DFT methods. Specific values for this compound would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C2-C3 | Bond length in the pyrrole (B145914) ring | ~1.38 Å |

| N1-C2 | Bond length in the pyrrole ring | ~1.37 Å |

| C7-Br | Bond length of the bromo substituent | ~1.90 Å |

| C2-N1-C7a | Bond angle in the pyrrole ring | ~108° |

Molecular orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In drug design, a smaller HOMO-LUMO gap can sometimes be correlated with enhanced binding affinity to a biological receptor. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another useful tool derived from quantum calculations. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is essential for predicting intermolecular interactions.

Table 2: Representative Frontier Orbital Energies This table illustrates the kind of data obtained from MO analysis. The values are representative for indole derivatives and not specific experimental or calculated values for this compound.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Electron-donating ability |

| LUMO Energy | -0.5 to -1.5 | Electron-accepting ability |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the static electronic properties of a single molecule, molecular modeling and dynamics simulations explore the dynamic behavior and interactions of molecules, including conformational changes and binding with other molecules like proteins.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For a semi-rigid molecule like this compound, this analysis would primarily focus on the rotational barrier of the methyl group and the orientation of the N-H proton. Computational methods can map the potential energy surface to locate the global energy minimum, representing the most stable and populated conformation of the molecule under given conditions.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov An MD simulation can reveal the dynamic behavior of this compound in different environments, such as in solution or when bound to a protein.

In the context of drug discovery, MD simulations are invaluable for studying ligand-protein interactions. nih.gov If this compound is identified as a ligand for a specific protein target, MD simulations can:

Predict the stability of the ligand-protein complex.

Identify key amino acid residues in the binding pocket that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions).

Reveal how the ligand and protein structures adapt to each other upon binding, providing insights into the "induced fit" or "conformational selection" binding mechanisms. nih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

In silico Structure-Activity Relationship (SAR) studies use computational methods to understand how the chemical structure of a compound relates to its biological activity. For this compound, if it were part of a series of biologically active compounds, in silico SAR could be used to guide the design of more potent and selective analogs.

This process involves computationally generating a library of virtual derivatives by modifying the parent structure. For instance, one could explore:

Regioisomers: Moving the bromo and methyl groups to different positions on the indole ring.

Substituent Effects: Replacing the bromine with other halogens (F, Cl, I) or the methyl group with larger alkyl chains.

For each virtual analog, computational tools can predict properties relevant to biological activity, such as binding affinity (via molecular docking), electronic properties (via DFT), or solubility. By correlating these predicted properties with changes in structure, researchers can build a computational SAR model. This model can then identify the key structural features required for activity and predict the potential of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, studies on other indole-based compounds have used molecular modeling to elucidate binding interactions and understand how different substituents impact potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. For indole derivatives, QSAR models have been successfully developed to correlate structural features with activities such as anticancer and antimicrobial effects.

A common approach involves calculating various molecular descriptors for a series of known active compounds and then using statistical methods, like multiple linear regression (MLR), to build a predictive model. For a hypothetical QSAR study on a series of compounds including this compound, descriptors such as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and thermodynamic properties would be calculated.

For instance, a QSAR study on benzofuran (B130515) and indole derivatives as histone lysine (B10760008) methyl transferase inhibitors successfully developed a robust model using the MLR method. eurjchem.com The model, which showed good predictive power (R²ext = 0.929), was built on descriptors that quantify molecular shape and hydrogen bonding potential. eurjchem.com If this compound were included in such a study, its specific descriptors would be calculated and used to predict its inhibitory activity based on the established equation.

Table 1: Representative Molecular Descriptors Used in QSAR Studies of Indole Derivatives

| Descriptor Type | Specific Descriptor Example | Typical Influence on Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in reactions. |

| Steric | Molecular Volume | Can influence how well the molecule fits into a receptor's binding site. |

| Topological | Wiener Index | Describes molecular branching and compactness. |

| Thermodynamic | Hydration Energy | Affects the solubility and bioavailability of the compound. |

This interactive table allows for sorting by descriptor type to understand the different facets of molecular properties considered in QSAR modeling.

Ligand-Protein Interaction Studies (e.g., Molecular Docking for Enzyme/Receptor Binding Mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an indole derivative, might interact with a protein target at the atomic level.

In the context of this compound, docking studies would be instrumental in predicting its binding affinity and mode of interaction with various enzymes or receptors. For example, studies on 5-bromoindole (B119039) derivatives have demonstrated their potential as inhibitors of enzymes like VEGFR-2 tyrosine kinase and succinate (B1194679) dehydrogenase (SDH). d-nb.infomdpi.com

A typical molecular docking workflow involves:

Obtaining the 3D crystal structure of the target protein from a database like the Protein Data Bank (PDB).

Preparing the this compound structure by minimizing its energy.

Using a docking program (e.g., AutoDock, GOLD) to place the ligand into the active site of the protein.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, and to calculate a binding energy score.

A study on 3-acyl-5-bromoindoles as antifungal agents performed molecular docking against SDH (PDB ID: 2FBW). mdpi.com The results showed that 5-bromoindole itself had a favorable binding energy of -6.81 kcal/mol, forming hydrogen bonds with key residues like Asp232. mdpi.com A similar study on 5-bromoindole-2-carboxylic acid hydrazone derivatives against the VEGFR tyrosine kinase domain also revealed strong binding energies and specific interactions with residues such as Asp1046. d-nb.info It is plausible that this compound would exhibit analogous interactions, with its bromine and methyl groups influencing its orientation and binding affinity within a target active site.

Table 2: Example of Molecular Docking Results for Bromoindole Derivatives with Protein Targets

| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| 5-Bromoindole | Succinate Dehydrogenase (SDH) | 2FBW | -6.81 | Asp232, Ser229, Lys49, Val24 mdpi.com |

| 5-Bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR Tyrosine Kinase | 4ASE | -8.76 | Asp1046, Leu889, Ile888, Val848 d-nb.info |

This interactive table can be sorted by protein target or binding energy to compare the interactions of different bromoindoles.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions, offering insights into transition states, energy barriers, and the influence of substituents.

Transition State Analysis and Energy Barriers

Density Functional Theory (DFT) is a common computational method used to map out the potential energy surface of a reaction. This allows for the identification of intermediates and, crucially, transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For reactions involving indoles, such as electrophilic substitution or cyclization to form the indole ring, computational studies can elucidate the detailed mechanism. A computational exploration of the Cu+-catalyzed synthesis of indoles from N-aryl enaminones, for example, used DFT to identify the rate-determining step as the C-C bond-forming cyclization. nih.govresearchgate.net The study calculated the energy barriers for different proposed pathways, concluding which was the most kinetically favorable. nih.govresearchgate.net

A similar approach could be applied to understand the synthesis or further functionalization of this compound. For instance, in an electrophilic bromination reaction, calculations could determine the relative energy barriers for attack at different positions of the 3-methyl-1H-indole precursor, explaining the regioselectivity of the reaction.

Table 3: Hypothetical Energy Barriers for an Indole Functionalization Reaction

| Reaction Step | Reactant | Transition State | Product | Energy Barrier (kcal/mol) |

| Step 1: Electrophile Addition | Indole + E+ | [Indole-E]+ | Intermediate | 15.2 |

| Step 2: Proton Removal | Intermediate | [Intermediate-H]+ | Substituted Indole | 5.4 |

This table illustrates how computational chemistry quantifies the energy changes throughout a reaction, with the highest barrier indicating the rate-determining step.

Investigation of Substituent Effects on Reaction Pathways

Substituents on the indole ring can significantly alter its reactivity and the course of a reaction. Computational methods are ideal for systematically studying these effects. The electron-donating or electron-withdrawing nature of a substituent, as well as its steric bulk, can be modeled to understand its impact on reaction energy barriers and product distributions.

A computational study on the hydrodenitrogenation (HDN) of indole and its methylated derivatives (2-methyl-indole and 3-methyl-indole) showed that the methyl group increases the steric requirements during hydrogenation, leading to a lower conversion rate compared to unsubstituted indole. mdpi.com DFT calculations have also been used to study how substituents affect the antioxidant properties of Indole-3-Carbinol derivatives by calculating their influence on reaction enthalpies. researchgate.net It was found that electron-withdrawing groups increase bond dissociation enthalpy and ionization potential, while electron-donating groups have the opposite effect. researchgate.net

For this compound, the bromine atom at the 7-position acts as an electron-withdrawing group via induction but an electron-donating group through resonance, while the methyl group at the 3-position is electron-donating. Computational analysis could precisely quantify the net electronic effect of these substituents on the electron density at different positions of the indole ring, thereby predicting its reactivity in various reactions. For example, in an electrophilic substitution reaction, calculations could predict whether the substituent effects of the bromo and methyl groups direct an incoming electrophile to the benzene (B151609) or pyrrole portion of the molecule. chemrxiv.orgnih.gov

Future Directions and Emerging Research Opportunities

Development of Novel, Sustainable, and Green Synthetic Pathways for Indole (B1671886) Derivatives

The chemical industry is increasingly shifting towards environmentally benign methodologies, and the synthesis of indole derivatives is no exception. Traditional methods for creating indoles often involve harsh reaction conditions, toxic solvents, and the use of transition-metal catalysts, leading to significant environmental waste. nih.gov To address these limitations, a primary focus of current research is the development of sustainable and green synthetic routes.

Key areas of advancement include:

Green Solvents and Techniques: Research is actively exploring the use of greener solvents and innovative techniques to minimize environmental impact. nih.gov This includes reactions conducted in water, ionic liquids, or under solvent-free conditions, often facilitated by microwave irradiation or visible light, which can lead to faster reaction times and higher yields. researchgate.nettandfonline.com

Benign Catalysts: Efforts are underway to replace hazardous catalysts with more environmentally friendly alternatives. researchgate.net For instance, palladium-on-carbon (Pd/C) has been utilized as a recyclable and reusable catalyst for the synthesis of indole derivatives. chemistryviews.org

Atom Economy: Modern synthetic strategies prioritize atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product, thereby reducing waste. rsc.orgrsc.org Multicomponent reactions (MCRs) are a prime example of this approach, allowing for the construction of complex indole structures in a single step from simple starting materials. rsc.orgrsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Indole Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, bio-based solvents, or solvent-free conditions nih.govresearchgate.net |

| Catalysts | Heavy metals, strong acids/bases | Recyclable catalysts (e.g., Pd/C), biocatalysts, metal-free catalysts chemistryviews.orgrsc.org |

| Energy Input | High temperatures, prolonged reaction times | Microwave irradiation, visible light, lower temperatures researchgate.nettandfonline.com |

| Byproducts | Often produce significant waste | Minimal waste generation due to high atom economy rsc.org |

| Overall Efficiency | Can be multi-step with lower overall yields | Often one-pot reactions with higher yields and efficiency rsc.orgrsc.org |

Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of indole synthesis are critically dependent on the catalytic systems employed. nih.gov Modern research is focused on the development of advanced catalysts that can offer superior performance under milder conditions.

Recent breakthroughs in this area include:

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts, including those based on transition metals like palladium, copper, and rhodium, have been successfully used to construct functionalized indoles. derpharmachemica.com The choice of catalyst can significantly influence the reaction's outcome, enabling regioselective functionalization of the indole ring. news-medical.net

Asymmetric Catalysis: The synthesis of chiral indole derivatives is of paramount importance in medicinal chemistry. nih.gov Asymmetric catalysis, utilizing chiral metal complexes or organocatalysts, provides a powerful method for producing optically active indole compounds with high enantioselectivity. nih.gov

Nanocatalysts: The use of nanocatalysts, such as l-cysteine immobilized on magnetic nanoparticles, offers advantages like high catalytic activity and easy recovery and reuse of the catalyst, contributing to more sustainable processes. nih.gov

High-Throughput Screening and Combinatorial Chemistry for Generating Diverse Libraries of Indole Derivatives

The discovery of novel drug candidates and materials with desired properties often relies on the screening of large and diverse chemical libraries. nih.gov High-throughput screening (HTS) and combinatorial chemistry are powerful tools for rapidly generating and evaluating vast numbers of indole derivatives. nih.gov

Key strategies in this domain include:

Combinatorial Synthesis: This approach allows for the rapid creation of large libraries of related indole compounds by systematically combining different building blocks. nih.govnih.gov This is instrumental in exploring the structure-activity relationships (SAR) of indole derivatives. nih.gov

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of libraries containing billions of molecules. rsc.org The development of on-DNA synthesis methods for multisubstituted indoles is a significant advancement in this field. acs.org

Diversity-Oriented Synthesis (DOS): DOS aims to generate structurally diverse and complex molecules, moving beyond the limitations of traditional combinatorial libraries that often have limited skeletal diversity. nih.gov

Advanced Computational Design for Targeted Molecular Properties and Biological Interactions

Computational methods are playing an increasingly vital role in the rational design of indole derivatives with specific properties and biological activities. researchgate.net These in silico approaches can significantly accelerate the drug discovery process by predicting the behavior of molecules before they are synthesized.

Prominent computational techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a specific target, such as a protein or enzyme. nih.gov It is widely used to understand the binding interactions of indole derivatives with biological targets and to guide the design of more potent inhibitors. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies: Computational SAR studies help to identify the key structural features of indole derivatives that are responsible for their biological activity, aiding in the optimization of lead compounds. researchgate.netsemanticscholar.org

Quantum Chemical Calculations: These calculations can provide insights into the reaction mechanisms of indole synthesis, helping to optimize reaction conditions and predict the formation of desired products. news-medical.net

Multi-disciplinary Approaches in Chemical Biology and Materials Science Utilizing Indole Scaffolds

The versatile nature of the indole scaffold lends itself to a wide range of applications beyond traditional medicinal chemistry, fostering interdisciplinary research. nitw.ac.in

Emerging applications include:

Chemical Biology: Indole-based molecules are used as probes to study biological processes. nih.gov Their ability to interact with various enzymes and receptors makes them valuable tools for understanding complex biological systems. researchgate.net

Materials Science: Indole derivatives are being explored for their potential in developing new materials with unique electronic and optical properties. nitw.ac.in For example, they are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. rsc.orgrsc.org

Agrochemicals: The indole nucleus is a component of many compounds with applications in agriculture, including plant growth regulators and fungicides. nitw.ac.inmdpi.com

Q & A

Q. What are the standard synthetic routes for preparing 7-bromo-3-methyl-1H-indole, and how are reaction conditions optimized?

The synthesis of brominated indoles often involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, analogous compounds like 5-bromo-3-(2-azidoethyl)-1H-indole derivatives are synthesized via reactions in PEG-400/DMF mixed solvents with CuI as a catalyst, achieving moderate yields (40–50%) . Key optimization parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst loading : CuI (1–2 equiv.) is critical for regioselective triazole formation.

- Reaction time : Extended stirring (12–24 hrs) ensures completion of cycloaddition.

Purification via flash chromatography (70:30 ethyl acetate/hexane) and characterization by / NMR and HRMS are standard .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- NMR : Aromatic protons in the indole ring typically resonate at δ 7.1–7.3 ppm (e.g., 7.23 ppm for H-2 in related compounds), while methyl groups appear at δ 2.3–2.5 ppm .

- NMR : The brominated carbon (C-7) shows a distinct deshielded signal (~125–130 ppm) .

- HRMS : Molecular ion peaks (e.g., [M+H] at m/z 427.0757) confirm molecular weight .

- TLC : R values (e.g., 0.30 in 70:30 ethyl acetate/hexane) monitor reaction progress .

Q. How can researchers mitigate low yields during purification of brominated indoles?

Low yields (e.g., 25–50% in CuAAC reactions ) often arise from:

- Byproduct formation : Use gradient elution in flash chromatography to separate triazole byproducts.

- Solvent retention : Residual DMF is removed by vacuum drying at 90°C .

- Alternative methods : Precipitation in cold water or recrystallization improves purity for solids .

Advanced Research Questions

Q. How does the bromine substituent at C-7 influence the reactivity of 3-methyl-1H-indole in cross-coupling reactions?

The C-7 bromine acts as an electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd-catalyzed coupling with aryl boronic acids enables access to 7-arylindoles, critical in drug discovery. Key considerations:

Q. What strategies resolve contradictory NMR data for this compound derivatives?

Discrepancies in NMR signals (e.g., split peaks or unexpected shifts) may arise from:

- Dynamic disorder : Observed in crystal structures (e.g., bromine positional disorder in related compounds ).

- Tautomerism : Indole NH proton exchange can broaden signals; use DMSO-d6 to stabilize tautomers.

- Advanced techniques : 2D NMR (COSY, HSQC) and X-ray crystallography clarify ambiguous assignments .

Q. How can researchers design this compound derivatives for targeted biological activity?

- Structure-activity relationship (SAR) : The 3-methyl group enhances lipophilicity, improving membrane permeability, while bromine at C-7 allows further functionalization (e.g., fluorination at C-5 for kinase inhibition ).

- Biological assays : Screen derivatives for antioxidant activity via DPPH radical scavenging or enzyme inhibition (e.g., α-glucosidase ).

Q. What green chemistry approaches are viable for synthesizing this compound?

Q. How should researchers handle discrepancies between computational and experimental data for this compound?

- DFT calculations : Compare optimized geometries (e.g., Gaussian 09) with X-ray structures to validate bond lengths/angles .

- Thermogravimetric analysis (TGA) : Confirm thermal stability predictions (e.g., decomposition >200°C for methylthio-indoles ).

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.